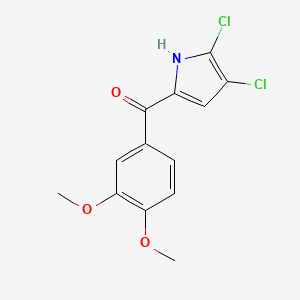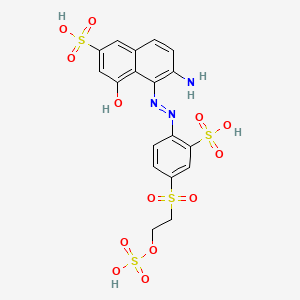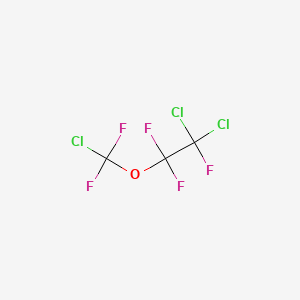
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is a chemical compound with the molecular formula C₃Cl₃F₅O and a molecular weight of 253.383 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether typically involves the reaction of chlorodifluoromethane with 2,2-dichlorotrifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether compound. The reaction can be represented as follows:
ClCF2H+Cl2CF3CH2OH→ClCF2OCH2CF3Cl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated or defluorinated compounds.
Substitution: Formation of ethers, amines, or alcohols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is utilized in various scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific halogenated functional groups.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether: Similar in structure but with different substitution patterns.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another related compound with similar functional groups.
Uniqueness
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
37136-24-6 |
|---|---|
Molekularformel |
C3Cl3F5O |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
1,1-dichloro-2-[chloro(difluoro)methoxy]-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3Cl3F5O/c4-1(5,7)2(8,9)12-3(6,10)11 |
InChI-Schlüssel |
LWQARWCIQAGKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Cl)Cl)(OC(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


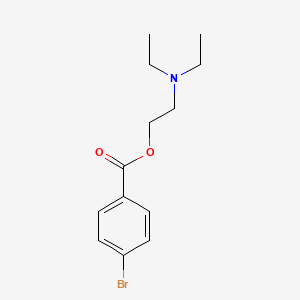
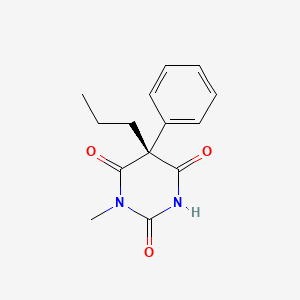
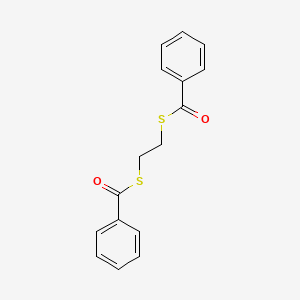
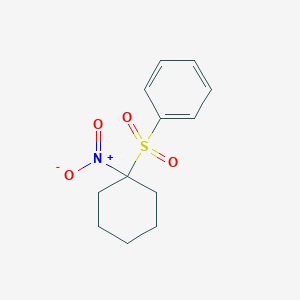


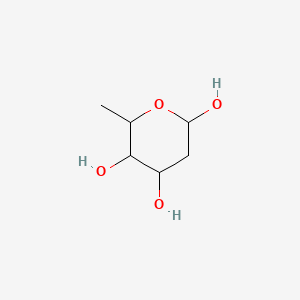
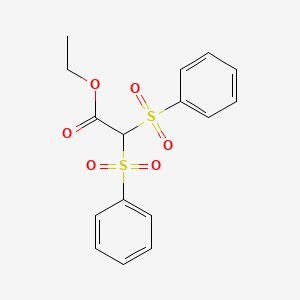
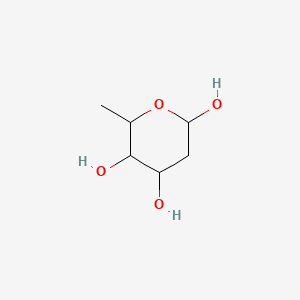
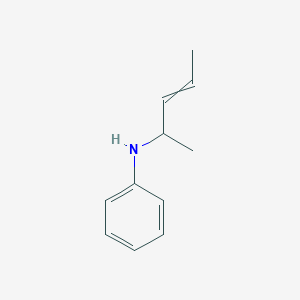
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
